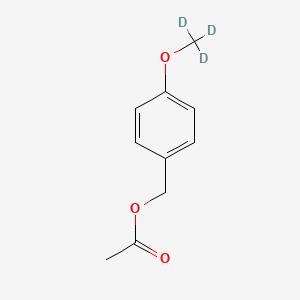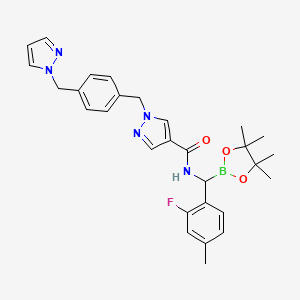
Plasma kallikrein-IN-5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Plasma kallikrein-IN-5: is a potent covalent inhibitor of plasma kallikrein, a serine protease involved in the kallikrein-kinin system. This system plays a crucial role in various physiological processes, including blood pressure regulation, inflammation, and coagulation . This compound has shown significant potential in the treatment of hereditary angioedema, a rare genetic disorder characterized by recurrent episodes of severe swelling .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Plasma kallikrein-IN-5 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditionsThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound requires scaling up the laboratory synthesis process. This involves optimizing reaction conditions, using larger reactors, and ensuring consistent quality control. The production process must comply with regulatory standards to ensure the safety and efficacy of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Plasma kallikrein-IN-5 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, hydroxide ions.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .
Wissenschaftliche Forschungsanwendungen
Chemistry: Plasma kallikrein-IN-5 is used as a tool compound in chemical research to study the inhibition of serine proteases. It helps in understanding the structure-activity relationship and designing more potent inhibitors .
Biology: In biological research, this compound is used to investigate the role of plasma kallikrein in various physiological and pathological processes. It aids in elucidating the mechanisms of blood coagulation, inflammation, and vascular permeability .
Medicine: this compound has significant therapeutic potential in treating hereditary angioedema. It is also being explored for its potential in managing other conditions related to the kallikrein-kinin system, such as diabetic retinopathy and thromboprophylaxis .
Industry: In the pharmaceutical industry, this compound is used in drug development and screening assays to identify new therapeutic candidates targeting the kallikrein-kinin system .
Wirkmechanismus
Plasma kallikrein-IN-5 exerts its effects by covalently binding to the active site of plasma kallikrein, thereby inhibiting its proteolytic activity. This inhibition prevents the cleavage of high-molecular-weight kininogen to produce bradykinin, a peptide that mediates inflammation and vascular permeability . By blocking this pathway, this compound reduces the symptoms of hereditary angioedema and other related conditions .
Vergleich Mit ähnlichen Verbindungen
Tissue kallikrein inhibitors: These compounds target tissue kallikrein, another member of the kallikrein-kinin system, and are used in similar therapeutic applications.
Factor XIIa inhibitors: These inhibitors target Factor XIIa, a protein involved in the activation of plasma kallikrein, and are being explored for their potential in thromboprophylaxis and stroke prevention.
Uniqueness: Plasma kallikrein-IN-5 is unique due to its high specificity and potency as a covalent inhibitor of plasma kallikrein. Its ability to form a covalent bond with the active site of the enzyme ensures prolonged inhibition, making it a valuable tool in both research and therapeutic applications .
Eigenschaften
Molekularformel |
C29H33BFN5O3 |
|---|---|
Molekulargewicht |
529.4 g/mol |
IUPAC-Name |
N-[(2-fluoro-4-methylphenyl)-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-1-[[4-(pyrazol-1-ylmethyl)phenyl]methyl]pyrazole-4-carboxamide |
InChI |
InChI=1S/C29H33BFN5O3/c1-20-7-12-24(25(31)15-20)26(30-38-28(2,3)29(4,5)39-30)34-27(37)23-16-33-36(19-23)18-22-10-8-21(9-11-22)17-35-14-6-13-32-35/h6-16,19,26H,17-18H2,1-5H3,(H,34,37) |
InChI-Schlüssel |
SLGOZYZQXDRCEI-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C(C2=C(C=C(C=C2)C)F)NC(=O)C3=CN(N=C3)CC4=CC=C(C=C4)CN5C=CC=N5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



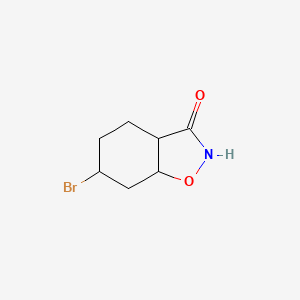
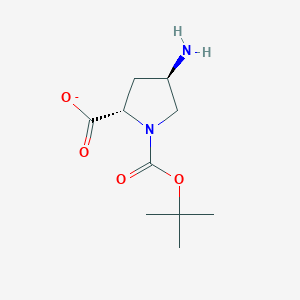


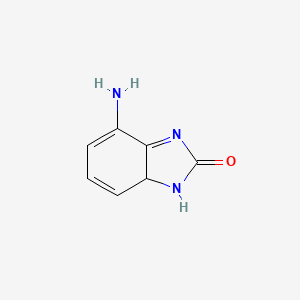

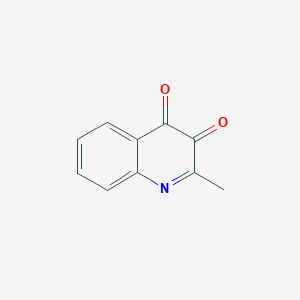

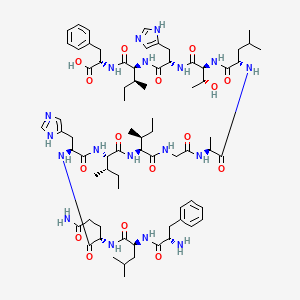
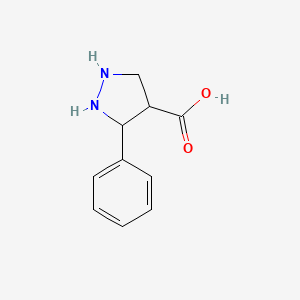
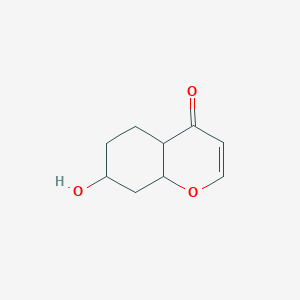
![7-bromo-4a,5,6,7,8,8a-hexahydro-1H-pyrido[3,2-d]pyrimidine-2,4-dione](/img/structure/B12361260.png)
